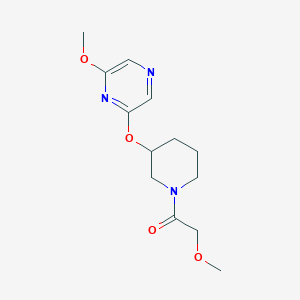

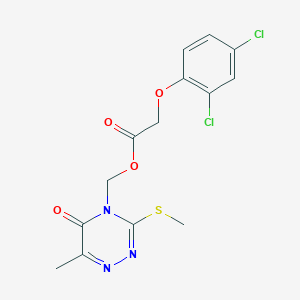

![molecular formula C14H20N2O3S B2503986 N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide CAS No. 881291-49-2](/img/structure/B2503986.png)

N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of novel compounds often involves multi-step reactions starting from readily available materials. In the case of the aromatic diamine used for the synthesis of fluorinated polyamides, the starting materials were 1,4-cyclohexanedimethanol and 2-chloro-5-nitrobenzotrifluoride. The synthesis was successfully completed in two steps, leading to the creation of a new diamine with a trifluoromethyl pendent group. This diamine was then polymerized with various aromatic dicarboxylic acids, such as isophthalic acid (IPA), 2,2-bis(4-carboxy-phenyl)hexafluoropropane (6FA), and 4,4′-oxydibenzoic acid (OBA), using the Yamazaki reaction to produce a series of fluorinated polyamides .

Molecular Structure Analysis

The molecular structure of compounds is crucial for understanding their properties and potential applications. For instance, the crystal structure of N-(2-(N-methylsulfamoyl)phenyl)formamide, a degradation product of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide, was determined using MoKα X-ray diffraction at 100 K. The compound crystallized in the triclinic Pī space group, with specific unit cell parameters. The crystal structure was found to be stabilized by intramolecular N-H···O and intermolecular C-H···O and N-H···O hydrogen bonds, forming an infinite 1D chain along the100 direction. Additionally, oxygen-π stacking interactions between the aromatic ring and the oxygen of the sulfonamide group contributed to the stabilization of the structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and degradation of compounds provide insights into their stability and reactivity. While the synthesis of the aromatic diamine was achieved through a controlled chemical reaction, the degradation of 2-methyl-2H-1,2,4-benzothiadiazine 1,1-dioxide under humid conditions led to the formation of N-(2-(N-methylsulfamoyl)phenyl)formamide. This degradation product was identified as a second step hydrolysis product in the proposed degradation mechanism .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyamides were remarkable. They exhibited outstanding solubility, being able to dissolve in various solvents, including polar aprotic solvents and less polar solvents like pyridine and tetrahydrofuran. The polymers could be cast into transparent, tough, and flexible films with high tensile strength, Young’s modulus, and elongation at break. Furthermore, these films displayed low dielectric constants, low water absorption, and high transparency with ultraviolet-visible absorption cut-off wavelengths in the 326-333 nm range. The thermal stability of these polyamides was also noted as good, making them competitive for advanced microelectronic applications .

科学的研究の応用

Tranexamic Acid: A Case Study in Synthetic Compound Application

Tranexamic acid, a synthetic derivative of the amino acid lysine, demonstrates the breadth of scientific research applications for synthetic compounds. Tranexamic acid acts as an antifibrinolytic agent by inhibiting plasminogen activation, showcasing its use in conditions with abnormal bleeding where hyperfibrinolysis is involved. This includes various surgical procedures, gynecological bleeding disorders, trauma patients, and more. Its effectiveness in reducing perioperative blood loss and improving outcomes in trauma patients underscores the potential of synthetic compounds in medical interventions (P. L. McCormack, 2012).

Synthetic Opioids: Research and Implications

The exploration of non-fentanil novel synthetic opioid receptor agonists highlights the ongoing research into synthetic compounds for pharmaceutical applications. These compounds, including N-substituted benzamides and acetamides, have been scrutinized for their psychoactive effects, potential for abuse, and therapeutic possibilities. The monitoring of such compounds underscores the dual aspects of synthetic compound research—therapeutic potential vs. risk for abuse (K. Sharma et al., 2018).

Chiral Sulfinamides in Organic Synthesis

The application of chiral sulfinamides, notably tert-butanesulfinamide, in the stereoselective synthesis of amines and N-heterocycles illustrates the role of synthetic compounds in facilitating complex chemical syntheses. This area of research is pivotal for the development of pharmaceuticals and natural product synthesis, highlighting the critical role of synthetic chemistry in drug development and other applications (R. Philip et al., 2020).

Environmental Impact and Degradation

The study of the degradation processes of nitisinone (NTBC) exemplifies the environmental aspect of synthetic compound research. Understanding the stability, degradation pathways, and environmental impact of such compounds is crucial for assessing their ecological footprint and guiding the development of compounds with lesser environmental impacts (H. Barchańska et al., 2019).

Advanced Drug Delivery Systems

Research into pH- and sugar-sensitive layer-by-layer films and microcapsules for drug delivery showcases the innovative applications of synthetic compounds in creating responsive, targeted drug delivery mechanisms. Such technologies represent the forefront of pharmaceutical sciences, aiming to improve the efficacy and safety of drug administration (Katsuhiko Sato et al., 2011).

特性

IUPAC Name |

N-[4-(methylsulfamoyl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-15-20(18,19)13-9-7-12(8-10-13)16-14(17)11-5-3-2-4-6-11/h7-11,15H,2-6H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXUMJYQDAZNTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

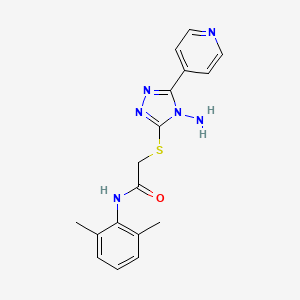

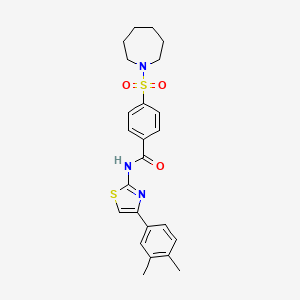

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

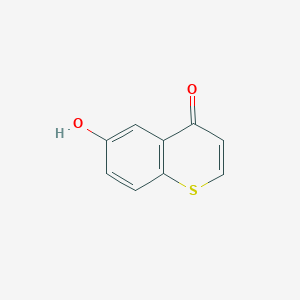

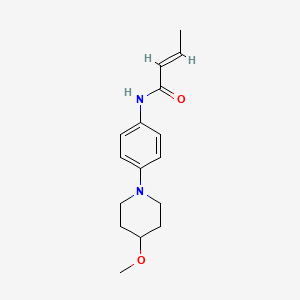

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

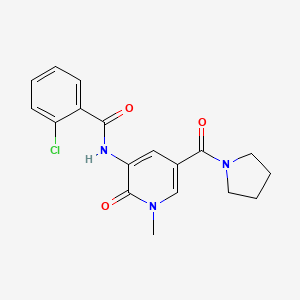

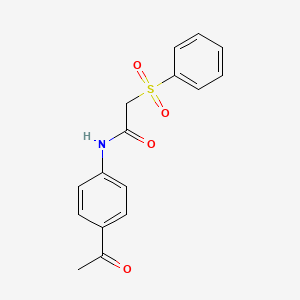

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)

![1-[3-(3,5-Difluorophenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2503914.png)

![N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2503917.png)

![3-(3,5-Dimethylphenyl)-6-[[4-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2503926.png)